molecular formula C6H5Cl2NS B14595596 S-(3,4-Dichlorophenyl)-(thiohydroxylamine) CAS No. 61076-35-5

S-(3,4-Dichlorophenyl)-(thiohydroxylamine)

Cat. No.: B14595596
CAS No.: 61076-35-5
M. Wt: 194.08 g/mol
InChI Key: MLYSKTKLQZLYKW-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzenesulfenamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzenesulfenamide can be synthesized through the reaction of benzenesulfonyl chloride with 3,4-dichloroaniline under appropriate conditions . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfenamide bond.

Industrial Production Methods

In industrial settings, the production of 3,4-dichlorobenzenesulfenamide may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzenesulfenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3,4-Dichlorobenzenesulfenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzenesulfenamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonamide: A closely related compound with similar chemical properties.

    4-Chlorobenzenesulfonyl chloride: Another sulfonamide derivative with different substitution patterns.

    2-Bromobenzenesulfonyl chloride: A bromine-substituted analog with distinct reactivity.

Uniqueness

3,4-Dichlorobenzenesulfenamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

61076-35-5

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.08 g/mol

IUPAC Name

S-(3,4-dichlorophenyl)thiohydroxylamine

InChI

InChI=1S/C6H5Cl2NS/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2

InChI Key

MLYSKTKLQZLYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SN)Cl)Cl

Origin of Product

United States

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